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Compound of Interest

3-Formyl-4-
Compound Name: ) S
isopropoxyphenylboronic acid

Cat. No.: B1368693

An In-Depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid: Properties,
Synthesis, and Applications in Modern Drug Discovery

Executive Summary

3-Formyl-4-isopropoxyphenylboronic acid is a multifunctional arylboronic acid that has
emerged as a highly valuable building block in organic synthesis and medicinal chemistry. Its
structure, which incorporates a boronic acid, a formyl (aldehyde), and an isopropoxy group on
a single phenyl ring, provides a unique trifunctional scaffold for constructing complex
molecules.[1] The boronic acid moiety serves as a versatile handle for palladium-catalyzed
cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient
formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde and isopropoxy groups
offer orthogonal sites for further chemical modification, allowing for the fine-tuning of steric,
electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of
its physicochemical properties, a validated synthetic and purification protocol, its application in
Suzuki-Miyaura coupling, and its strategic importance in the design of novel therapeutic
agents.

Physicochemical Properties and Characterization

The utility of 3-Formyl-4-isopropoxyphenylboronic acid as a synthetic intermediate is
grounded in its distinct chemical and physical properties. The presence of three different
functional groups dictates its reactivity, stability, and handling requirements.
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Data Summary

Property Value Source

Molecular Weight 208.02 g/mol [3114]

Chemical Formula C10H13BOa4 [3]

CAS Number 1072952-00-1 [3][4]
White to light yellow crystalline

Appearance N/A
powder

Melting Point 98-102 °C [31[4]

SMILES CC(C)Oclcce(cclC=0)B(0)O [3][4]
MFWMHBLPARKSLU-

InChl Key [3114]
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Structural Insights for the Medicinal Chemist:

e Boronic Acid (-B(OH)2): This is the primary reactive center for cross-coupling reactions.
Boronic acids are valued for their stability, low toxicity, and predictable reactivity in forming C-
C, C-N, and C-O bonds.[5] In drug design, the boronic acid group itself can act as a
reversible covalent inhibitor of serine proteases, as seen in blockbuster drugs like
Bortezomib.[5][6]

o Formyl Group (-CHO): Positioned ortho to the boronic acid, the aldehyde is a versatile
functional group for downstream modifications. It can undergo reductive amination to
introduce amines, Wittig reactions to form alkenes, or oxidation to a carboxylic acid,
providing numerous pathways to expand molecular diversity from a common intermediate.
The electronic-withdrawing nature of the formyl group can also influence the rate of Suzuki
coupling, sometimes accelerating hydrolytic deboronation, which necessitates careful
reaction design.[7]

¢ Isopropoxy Group (-OCH(CHs)2): This group primarily modulates the molecule's
physicochemical properties. It increases lipophilicity compared to a hydroxyl or methoxy
equivalent, which can be critical for tuning a drug candidate's ADMET (Absorption,
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Distribution, Metabolism, Excretion, and Toxicity) profile. Its steric bulk can also direct the
regioselectivity of subsequent reactions on the aromatic ring.

Synthesis and Purification Protocol

While numerous vendors supply this reagent, an in-house synthesis may be required for large-
scale campaigns or analog preparation. The following protocol is a robust and logical approach
based on established organometallic and formylation methodologies.[8][9]

Experimental Workflow: Synthesis
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Caption: Synthetic workflow for 3-Formyl-4-isopropoxyphenylboronic acid.
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Step-by-Step Methodology: Synthesis

e Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone
bath.

o Directed Ortho-Metalation: Add 2-isopropoxybenzaldehyde (1.0 eq.) to the cooled THF. To
this solution, add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq.) followed by the
slow, dropwise addition of sec-Butyllithium (s-BulLi, 1.1 eq.) while maintaining the
temperature at -78 °C. Stir the resulting deep-colored solution for 2 hours.

o Causality Explanation: The isopropoxy group is an effective ortho-directing group. The
lithium-coordinating ability of TMEDA enhances the basicity of s-BuLi and stabilizes the
resulting aryllithium intermediate, ensuring selective deprotonation at the position ortho to
the isopropoxy group (C3).

» Borylation: Slowly add triisopropyl borate (1.5 eq.) to the reaction mixture, ensuring the
temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly
warm to room temperature and stir overnight.

o Causality Explanation: The highly electrophilic boron atom of the borate ester is readily
attacked by the nucleophilic aryllithium intermediate. Using a trialkyl borate prevents over-
addition.

e Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of
1M hydrochloric acid (HCI) until the pH is acidic (~2-3). Transfer the mixture to a separatory
funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry
over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield
the crude product.

Step-by-Step Methodology: Purification

Purification leverages the amphoteric nature of the boronic acid, a technique proven effective
for formylphenylboronic acids.[10]

» Alkaline Dissolution: Suspend the crude product in water and cool to 10 °C. Add 10%
agueous sodium hydroxide (NaOH) dropwise until the solid dissolves and the pH is >10.
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o Causality Explanation: The acidic boronic acid is deprotonated to form a water-soluble
boronate salt, leaving non-acidic organic impurities behind.

o Extraction: Extract the aqueous phase with a non-polar solvent like methyl t-butyl ether
(MTBE) to remove any remaining non-acidic impurities.

» Acidic Precipitation: Cool the aqueous layer to 10 °C and slowly add 10% HCI to precipitate
the purified boronic acid. A pH of ~3-4 is typically optimal.

o Causality Explanation: Re-protonation of the boronate salt regenerates the neutral, water-
insoluble boronic acid, causing it to precipitate from the solution in high purity.

o Final Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum at 50
°C to yield the final product as a colorless solid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-
winning reaction that forges a C(sp?)-C(sp?) bond between the boronic acid and an aryl or vinyl
halide/pseudohalide.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Oxidative
. Addition

RI-Pd(Il)-R? RI-PA(Il)-X '
' R2-B(OH)> :
+ Base

Transmetalation

Reductive
Elimination
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adaptable for various aryl halides.[11]

Reagent Preparation: In a microwave vial or Schlenk flask, combine 3-Formyl-4-
isopropoxyphenylboronic acid (1.2 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0
eg.), and a base such as potassium carbonate (K2COs, 3.0 eq.).

o Causality Explanation: An excess of the boronic acid is often used to drive the reaction to
completion. The base is crucial for activating the boronic acid by forming a more
nucleophilic boronate species, which facilitates the transmetalation step.[12]

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPhs)a
(Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

o Causality Explanation: Pd(0) is the active catalytic species that initiates the cycle via
oxidative addition into the aryl halide C-X bond. Phosphine ligands stabilize the palladium
center and modulate its reactivity.

Solvent and Degassing: Add a solvent system, typically a mixture like dioxane and water
(4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20
minutes.

o Causality Explanation: The presence of water can be beneficial, aiding in the dissolution of
the base and facilitating the formation of the active boronate.[2] Degassing is critical to
remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reaction: Heat the sealed reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring
by TLC or LC-MS.

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers,
extract the agueous phase with ethyl acetate, combine the organic layers, wash with brine,
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dry over anhydrous sodium sulfate, and concentrate to yield the crude biaryl product for
further purification via column chromatography.

Strategic Value in Drug Discovery

The incorporation of boron-containing compounds, particularly boronic acids, into drug
discovery pipelines has grown significantly since the approval of bortezomib.[6] These
compounds offer unique chemical properties that can be exploited for therapeutic benefit.[5]

» Scaffold for Combinatorial Chemistry: 3-Formyl-4-isopropoxyphenylboronic acid is an
ideal starting point for building compound libraries. A diverse set of aryl halides can be
coupled via the Suzuki reaction, and the resulting biaryl aldehydes can then be reacted with
a library of amines (via reductive amination) to rapidly generate thousands of structurally
complex and distinct molecules. This approach is highly efficient for lead discovery and
optimization.

» Modulation of Physicochemical Properties: The success of a drug candidate is highly
dependent on its ADMET profile. The isopropoxy group on this reagent provides a handle to
increase lipophilicity and engage in specific hydrophobic interactions within a protein binding
pocket. By synthesizing analogs with different alkoxy groups (methoxy, ethoxy, etc.),
researchers can systematically probe and optimize properties like solubility, permeability, and
metabolic stability, which are key tenets of modern drug design.[13]

» Bioisostere and Covalent Warhead: The boronic acid group can act as a bioisostere for
carboxylic acids or as a reversible covalent "warhead" that forms stable but reversible bonds
with serine or threonine residues in enzyme active sites.[14] This allows for the design of
highly potent and selective inhibitors. The ability to introduce this functionality into a complex
scaffold via the Suzuki reaction makes reagents like 3-Formyl-4-isopropoxyphenylboronic
acid particularly enabling.

Safety, Handling, and Storage

o Safety: This compound is classified as an irritant, causing skin irritation (H315), serious eye
irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
at all times. Work should be conducted in a well-ventilated fume hood.
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o Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage
temperature is 2-8°C to minimize potential degradation over time.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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